4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide
Overview
Description
4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H9BrFNO3S and its molecular weight is 298.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .
Mode of Action
It’s known that sulfonamides, in general, act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the bacterial synthesis of folic acid . By inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of purines and DNA in bacteria .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide are likely related to the inhibition of folic acid synthesis in bacteria, leading to a decrease in the production of necessary components for DNA and RNA synthesis . This results in the inability of the bacteria to proliferate.
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed throughout body fluids and tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is likely the inhibition of bacterial growth due to the disruption of folic acid synthesis, an essential component for bacterial DNA and RNA synthesis .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. These factors can include the pH level of the environment, the presence of other drugs, and the specific characteristics of the bacterial strain, such as resistance mechanisms .
Properties
IUPAC Name |
4-bromo-3-fluoro-N-(2-hydroxyethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO3S/c9-7-2-1-6(5-8(7)10)15(13,14)11-3-4-12/h1-2,5,11-12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCYWSFAKWNXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCO)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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